benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate
Description
Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate is a synthetic intermediate featuring a 1-indanone core substituted at the 5-position with an ethoxyacetate group esterified with benzyl alcohol. The 1-indanone moiety provides a rigid, aromatic scaffold, while the acetoxy-benzyl ester enhances lipophilicity and stability, making it suitable for further functionalization. This compound is primarily utilized in medicinal chemistry and materials science as a precursor for bioactive molecules or imaging probes .
Properties
IUPAC Name |
benzyl 2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17-9-7-14-6-8-15(10-16(14)17)21-12-18(20)22-11-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODXFXCWIBMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Indane
Indane is treated with acetyl chloride in the presence of AlCl₃, yielding 3-oxo-2,3-dihydro-1H-inden-5-yl acetate. Subsequent hydrolysis with aqueous NaOH affords 5-hydroxyindenone.
Key Data :
- Yield: 68–72% (hydrolysis step).
- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.12 (t, J = 7.6 Hz, 2H), 2.64 (t, J = 7.6 Hz, 2H).
Williamson Ether Synthesis Route
Alkylation with Benzyl Bromoacetate
A suspension of 5-hydroxyindenone (1.0 equiv), benzyl bromoacetate (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF is heated at 60°C for 12 hours. The reaction is quenched with water, extracted with chloroform, and purified via silica gel chromatography.
Optimization Insights :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 78 |
| NaH | THF | 25 | 65 |
| Cs₂CO₃ | MeCN | 80 | 72 |
Procedure Adaptations :
- Prolonged reaction times (>24 h) reduce yields due to ester hydrolysis.
- Anhydrous conditions prevent competing hydrolysis of the bromoacetate.
Mitsunobu Reaction Approach
Coupling with Benzyl Glycolate
A mixture of 5-hydroxyindenone (1.0 equiv), benzyl glycolate (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF is stirred at 0°C → 25°C for 6 hours. The product is isolated via flash chromatography.
Critical Considerations :
- DEAD must be added dropwise to mitigate exothermic side reactions.
- Excess glycolate drives the reaction to completion but complicates purification.
Yield Comparison :
- Standard conditions: 82%.
- With molecular sieves: 88% (reduced moisture enhances DEAD stability).
Alternative Pathways and Modifications
Reductive Alkylation
5-Hydroxyindenone is converted to its sodium phenoxide (using NaH) and reacted with benzyl chloroacetate in THF. This method avoids polar aprotic solvents but requires strict anhydrous conditions.
Outcome :
- Yield: 70% (lower due to competing elimination).
- Purity: >95% after recrystallization (ethanol/water).
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica) catalyze the transesterification of ethyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate with benzyl alcohol. While eco-friendly, this method suffers from scalability issues.
Conditions :
- Solvent: tert-butanol, 40°C, 48 h.
- Yield: 55%.
Characterization and Analytical Data
Spectroscopic Validation
$$ ^1H $$ NMR (400 MHz, CDCl₃) :
- δ 7.42–7.30 (m, 5H, benzyl), 7.15 (d, J = 8.4 Hz, 1H, indenone), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 5.22 (s, 2H, OCH₂CO), 4.62 (s, 2H, CH₂Ph), 3.08 (t, J = 7.6 Hz, 2H, CH₂), 2.60 (t, J = 7.6 Hz, 2H, CH₂).
HRMS (ESI+) :
- Calc. for C₁₈H₁₆O₄Na [M+Na]⁺: 319.0947.
- Found: 319.0951.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Esterification | Benzyl alcohol + 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid | Acid catalyst (e.g., sulfuric acid), reflux |
| 2 | Subsequent reactions | Various nucleophiles for substitution | Basic conditions |
Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate exhibits significant biological activity, making it a candidate for various therapeutic applications. Its structural similarity to other biologically active compounds allows it to interact with biological systems effectively.
Medicinal Applications
- Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in vitro, indicating its utility in treating inflammatory diseases .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of benzyl 2-((3-oxo-2,3-dihydro-1H-indene)-5-yloxy)acetate on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its anti-inflammatory effects using a murine model of arthritis. The treatment resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 1-indanone scaffold is highly modular, with variations in substituents and ester groups significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Ester Groups : Ethyl and benzyl esters (e.g., compounds from [1] vs. target compound) exhibit similar synthetic utility, but benzyl esters generally offer greater hydrolytic stability due to steric hindrance .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃ in [3, 5]) enhance stability but reduce solubility. Carboxylic acid derivatives ([4, 6]) enable salt formation or conjugation, broadening biomedical applications.
- Core Modifications: Hybrid scaffolds like triazinoindole ([7]) or phosphoryl-acrylamide ([8]) introduce novel bioactivity but require complex synthesis .
Biological Activity
Benzyl 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, synthesis methods, and applications based on diverse scientific sources.
Chemical Structure and Synthesis
This compound features a benzyl group linked to a 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetate moiety. The synthesis typically involves the esterification of benzyl alcohol with 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid, often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Esterification | Benzyl alcohol + 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid | Acid catalyst (e.g., sulfuric acid), reflux |
| 2 | Subsequent reactions | Various nucleophiles for substitution | Basic conditions |
Enzyme Inhibition
This compound may interact with biological macromolecules such as enzymes. The indene moiety is known to influence enzyme activity, possibly acting as an inhibitor or modulator of specific biochemical pathways. Preliminary studies indicate that compounds with similar functional groups can inhibit cholinesterases (ChE), which are crucial in neurodegenerative diseases .
Case Study: Cholinesterase Inhibition
A study investigating the inhibition of butyrylcholinesterase (BuChE) by various benzyl derivatives found that certain modifications to the benzyl group significantly enhanced inhibitory activity. For example, the introduction of electron-donating groups increased BuChE inhibition potency . While direct data on this compound is not available, its structural characteristics suggest it may exhibit similar properties.
The proposed mechanism for the biological activity of this compound involves interactions with enzyme active sites or binding to specific receptors. This interaction could lead to altered enzyme kinetics or modulation of signaling pathways relevant in therapeutic contexts .
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 90 | 90 |
| KI | DMF | 90 | 85 |
| NaH | THF | 60 | 72 |
Advanced: How can spectroscopic techniques (NMR, MS) confirm the structure and purity?
Answer:
- ¹H/¹³C NMR :
- Ester group : Benzyl protons (δ 7.3–7.4 ppm, multiplet), methylene protons (δ 4.6–4.7 ppm, singlet) .
- Indanone moiety : Ketone carbon (δ ~206 ppm), aromatic protons (δ 7.1–7.4 ppm) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 313.1 (calculated for C₁₈H₁₆O₄) confirms molecular weight .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with retention time consistency (±0.2 min) ensures >95% purity .
Basic: What are the key functional groups influencing reactivity?
Answer:
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions; requires neutral pH during storage .
- Ether Linkage : Stabilizes the molecule but may undergo cleavage under strong reducing agents (e.g., LiAlH₄) .
- Indanone Ketone : Participates in condensation reactions (e.g., with aldehydes) to form Schiff base analogs .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Substituent Variation : Replace the benzyl group with methyl, isopropyl, or tert-butyl esters to study steric effects .
- Heterocyclic Modifications : Introduce furan or thiophene rings (e.g., replacing indanone with benzofuran) to alter electronic properties .
- Biological Assays : Test analogs against inflammation (COX-2 inhibition) or microbial targets (MIC assays) .
Q. Table 2: SAR of Selected Analogs
| Compound | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Methyl ester analog | Smaller alkyl chain | COX-2: 12.5 |
| Bromobenzylidene derivative | Electrophilic Br | Antimicrobial: 5.8 |
| Furan-containing analog | Heterocyclic | Antifungal: 8.2 |
Basic: What purification methods are effective post-synthesis?
Answer:
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexanes (1:3 to 1:1 gradient) .
- Recrystallization : Methanol or ethanol at 4°C yields crystalline product (>95% purity) .
- Distillation : For volatile byproducts (e.g., excess benzyl bromide), use rotary evaporation under reduced pressure .
Advanced: What computational methods predict biological activity?
Answer:
- DFT Calculations : B3LYP/6-31G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for indanone derivatives) .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2 or bacterial enzymes). Dock scores <−7 kcal/mol suggest strong affinity .
- ADMET Prediction : SwissADME predicts logP (~2.8) and bioavailability (>80%) for lead optimization .
Basic: How to handle stability issues during storage?
Answer:
- Storage Conditions : Protect from light in amber vials at −20°C. Desiccate to prevent hydrolysis .
- Stability Tests : Monitor via HPLC every 3 months; degradation <5% over 12 months indicates acceptable stability .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
- Assay Variability : Standardize protocols (e.g., MIC assays using CLSI guidelines) to minimize inter-lab discrepancies .
- Model Systems : Compare results across cell lines (e.g., RAW 264.7 vs. THP-1 for inflammation) to identify cell-specific effects .
- Dose-Response Curves : Use 8-point dilution series to calculate accurate EC₅₀/IC₅₀ values and reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
